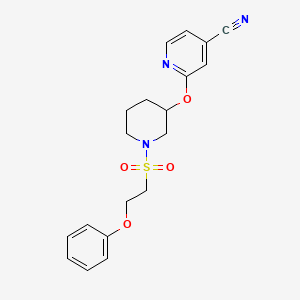
2-((1-((2-Phenoxyethyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Spectral Analysis
- Compounds similar to 2-((1-((2-Phenoxyethyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile have been synthesized and analyzed for their spectral properties. For example, a study by Khalid et al. (2016) involved the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showcasing the potential of such compounds in research and development (Khalid et al., 2016).
Biological Activity and Medicinal Chemistry
- Related compounds have been evaluated for biological activities. For instance, Khalid et al. (2016) also screened synthesized compounds against butyrylcholinesterase (BChE) enzyme and conducted molecular docking studies to evaluate ligand-BChE binding affinity (Khalid et al., 2016).
- In another study, novel (4-piperidin-1-yl)-phenyl sulfonamides were prepared and evaluated for their activity on the human beta(3)-adrenergic receptor, demonstrating the potential of such compounds in the development of new drugs (Hu et al., 2001).
Chemical Reactions and Mechanisms
- The chemical properties and reactions involving related compounds have been explored. For example, Shu et al. (2009) reported on the PhI(OAc)2 mediated selective functionalization of sp(3) C-H bonds adjacent to a nitrogen atom in piperidine derivatives, indicating the versatility of such compounds in chemical synthesis (Shu et al., 2009).
Applications in Analytical Chemistry
- Compounds with similar structures have been used in analytical chemistry. For instance, a new sulfonate reagent structurally related to 2-((1-((2-Phenoxyethyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile was synthesized for analytical derivatization in gas chromatography, highlighting the utility of such compounds in analytical methodologies (Lin et al., 1999).
properties
IUPAC Name |
2-[1-(2-phenoxyethylsulfonyl)piperidin-3-yl]oxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c20-14-16-8-9-21-19(13-16)26-18-7-4-10-22(15-18)27(23,24)12-11-25-17-5-2-1-3-6-17/h1-3,5-6,8-9,13,18H,4,7,10-12,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXGTOGPQUGQMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CCOC2=CC=CC=C2)OC3=NC=CC(=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((2-Phenoxyethyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2382834.png)


![N-([2,3'-bipyridin]-4-ylmethyl)-2-chloro-4-fluorobenzamide](/img/structure/B2382837.png)
![(2S)-2-[4-(Difluoromethyl)phenyl]propan-1-ol](/img/structure/B2382839.png)
![2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2382841.png)
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2382843.png)
![2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2382844.png)

![Tert-butyl 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-5-phenylazepane-1-carboxylate](/img/structure/B2382847.png)
![N-[1-[4-(Prop-2-enoylamino)benzoyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B2382848.png)
![4-benzyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2382850.png)
![ethyl 2-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2382851.png)
